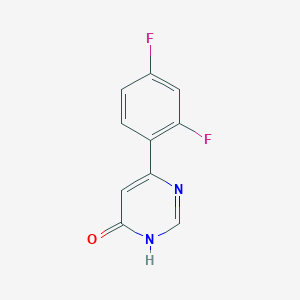
6-(2,4-Difluorophenyl)pyrimidin-4-ol
説明
6-(2,4-Difluorophenyl)pyrimidin-4-ol (DFPP) is a small molecule of interest in organic chemistry and biochemistry. It is a heterocyclic compound containing a pyrimidine ring and a fluoro-substituted phenyl ring. DFPP has been studied for its potential applications in scientific research, such as its use as a photo-switchable ligand, and its potential as a drug target.
科学的研究の応用
Pyrimidine Derivatives in Medicinal Chemistry
Pyrimidine derivatives, including compounds structurally related to 6-(2,4-difluorophenyl)pyrimidin-4-ol, have significant importance in medicinal chemistry due to their role in biological processes. A study by Muralidharan et al. (2019) highlights the synthesis of novel pyrimidine derivatives exhibiting anti-inflammatory and analgesic activities. The nature of the substituent on the pyrimidine ring plays a crucial role in determining the potency of these activities, with chlorophenyl substitution showing notable effectiveness (Muralidharan, S. James Raja, & Asha Deepti, 2019).
Antibacterial Activity
Pyrido[2,3-d]pyrimidines derivatives, synthesized from related pyrimidin-4-ol compounds, have been evaluated for their antibacterial properties against Gram-positive and Gram-negative bacteria. Kanth et al. (2006) found that certain derivatives showed significant activity against all tested Gram-positive bacteria and moderate activity against Gram-negative bacteria, although they were inactive against Pseudomonas aeruginosa at the maximum concentration of 200 microg/ml. This study suggests the potential of pyrimidine derivatives in developing new antibacterial agents (Kanth, G. V. Reddy, K. H. Kishore, P. S. Rao, B. Narsaiah, & U. S. Murthy, 2006).
Supramolecular Chemistry
In supramolecular chemistry, ureidopyrimidones, closely related to the pyrimidin-4-ol structure, demonstrate strong dimerization capabilities through quadruple hydrogen bonding. This property is significant for developing supramolecular polymers and materials. Beijer et al. (1998) reported that 6-methyl-2-butylureidopyrimidone dimerizes with high efficiency, making it a valuable building block for supramolecular assemblies (Beijer, R. Sijbesma, H. Kooijman, A. Spek, & E. W. Meijer, 1998).
Structural and Electronic Studies
The study of the structure, electronic properties, and potential applications in nonlinear optics (NLO) of thiopyrimidine derivatives has been conducted by Hussain et al. (2020). Their work, focusing on phenyl pyrimidine derivatives, revealed promising NLO properties, suggesting that these compounds might be suitable for optoelectronic applications. The research underscores the versatility and potential of pyrimidine derivatives in fields beyond medicinal chemistry (Hussain, M. U. Khan, Muhammad Ibrahim, M. Khalid, Akbar Ali, S. Hussain, Muhammad Saleem, N. Ahmad, S. Muhammad, A. Al‐Sehemi, & A. Sultan, 2020).
特性
IUPAC Name |
4-(2,4-difluorophenyl)-1H-pyrimidin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6F2N2O/c11-6-1-2-7(8(12)3-6)9-4-10(15)14-5-13-9/h1-5H,(H,13,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DMGOJCNVCKULTC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)C2=CC(=O)NC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6F2N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



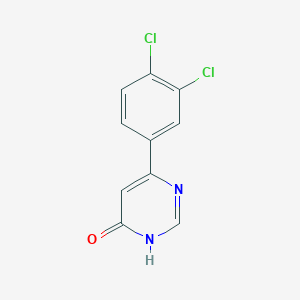

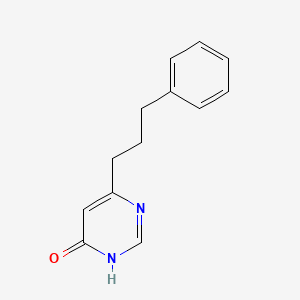
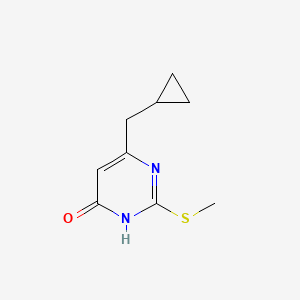
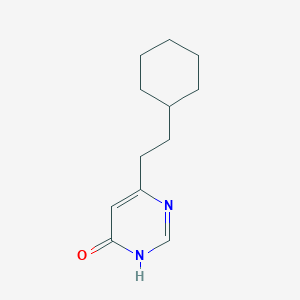
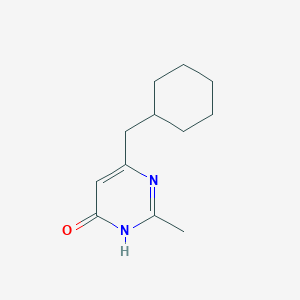
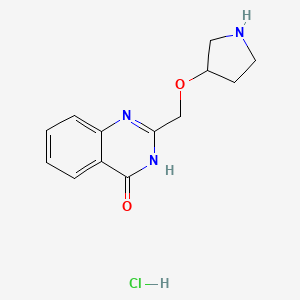
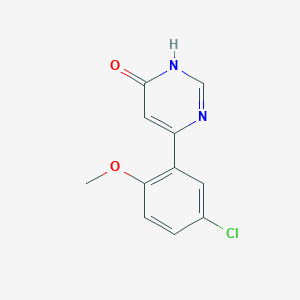
![3,5-Diamino-6-chloro-N-[imino[[4-(2-phenyldiazenyl)phenyl]amino]methyl]-2-pyrazinecarboxamide dihydrochloride](/img/structure/B1486775.png)
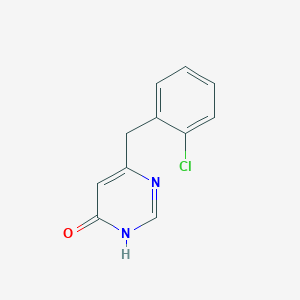

![6-(Benzo[d][1,3]dioxol-5-yl)-2-methylpyrimidin-4-ol](/img/structure/B1486780.png)
![2,4,5,6-Tetrahydrocyclopenta[c]pyrazole-3-carboximidamide](/img/structure/B1486781.png)
